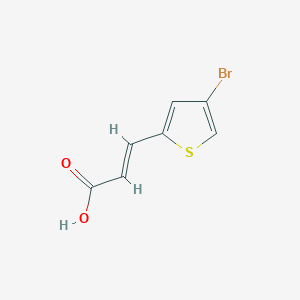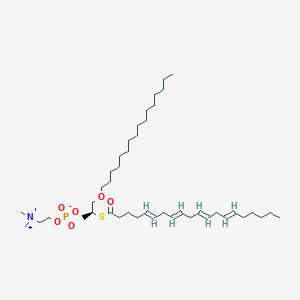
3-(4-Bromo-2-thienyl)acrylic acid
Descripción general
Descripción
“3-(4-Bromo-2-thienyl)acrylic acid” is a chemical compound with the molecular formula C7H5BrO2S and a molecular weight of 233.08 . It is also known by other names such as “3-(4-BROMO-THIOPHEN-2-YL)-ACRYLIC ACID” and "2-Propenoic acid, 3-(4-bromo-2-thienyl)- (E)-3-(4-bromo-2-thiophenyl)-2-propenoic acid" .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-2-thienyl)acrylic acid” consists of 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 oxygen atoms, and 1 sulfur atom . The structure can be further analyzed using tools like ChemSpider .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activities
3-(5-Nitro-2-thienyl) acrylic acid, a derivative closely related to 3-(4-Bromo-2-thienyl)acrylic acid, has been synthesized and investigated for its antibacterial activities. This synthesis was achieved by nitration of 3-(2-thienyl) acrylic acid, leading to the formation of various amide and ester derivatives with antibacterial properties (Kimura, Yabuuchi, & Hisaki, 1962).
Bromination Studies
Studies on bromination of β-3-thienylacrylic acid have led to the formation of β-(2-bromo-3-thienyl)-acrylic acid. This process was carried out in glacial acetic acid and involved the conversion to various bromo-acids and derivatives, highlighting the compound's chemical versatility (Campaigne, Fedor, & Johnson, 1964).
Asymmetric Hydrogenation
Asymmetric hydrogenation of a similar compound, 2-(4-methoxy-5-phenyl-3-thienyl)acrylic acid, resulted in high yield and optical purity using Kagan's catalyst. This highlights the potential of 3-(4-Bromo-2-thienyl)acrylic acid in asymmetric synthesis processes (Stoll & Süess, 1974).
Applications in Liquid Crystal Materials
3-(5-Bromo-2-thienyl)acrylic acid derivatives have been utilized in the formation of liquid crystalline materials, demonstrating potential applications in display technologies. These compounds exhibit nematic and smectic phases, underlining their value in material science (Miyake, Kusabayashi, & Takenaka, 1984).
Optoelectronic Properties
A theoretical study of a structurally similar molecule, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, revealed its significant optoelectronic properties, hinting at the potential of 3-(4-Bromo-2-thienyl)acrylic acid in optoelectronic applications. The study assessed properties like dipole moment, polarizability, and hyperpolarizability, essential for nonlinear optical materials (Fonkem et al., 2019).
Synthesis of Polythiophene Derivatives
Poly(3-thiophene-3-yl acrylic acid), a polythiophene derivative, was synthesized and characterized, providing insights into the structural and electronic properties of materials related to 3-(4-Bromo-2-thienyl)acrylic acid. This highlights its potential in polymer science and materials engineering (Bertran et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
(E)-3-(4-bromothiophen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h1-4H,(H,9,10)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKFUECAKTYKCR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=C1Br)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101263715 | |
| Record name | (2E)-3-(4-Bromo-2-thienyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-thienyl)acrylic acid | |
CAS RN |
103686-16-4 | |
| Record name | (2E)-3-(4-Bromo-2-thienyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103686-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(4-Bromo-2-thienyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103686-16-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)










